molecular formula C16H9BrO3 B063234 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde CAS No. 186093-87-8

2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde

Cat. No.: B063234
CAS No.: 186093-87-8
M. Wt: 329.14 g/mol
InChI Key: CXNIVXNXALFJFS-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromobenzoyl group attached to the benzofuran ring, along with a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde typically involves the following steps:

    Bromination: The starting material, benzofuran, undergoes bromination to introduce a bromine atom at the 4-position.

    Formylation: The brominated benzofuran is then subjected to formylation to introduce the formyl group at the 5-position.

    Benzoylation: Finally, the compound undergoes benzoylation to attach the bromobenzoyl group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-Bromobenzoyl)benzoic acid
  • 2-Amino-3-(4-bromobenzoyl)benzoic acid
  • 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-(prop-2-yn-1-yloxy)benzaldehyde

Comparison: Compared to these similar compounds, 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde is unique due to the presence of both the benzofuran ring and the formyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-(4-bromobenzoyl)-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIVXNXALFJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383465
Record name 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186093-87-8
Record name 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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